molecular formula C16H11F2N3OS B2713577 N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide CAS No. 831179-19-2

N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide

Cat. No.: B2713577
CAS No.: 831179-19-2
M. Wt: 331.34
InChI Key: CDUAAQYLKYPZPG-UHFFFAOYSA-N
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Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide is a synthetic small molecule characterized by a quinoxaline core substituted at the 6-position with a carboxamide group. The phenyl ring at the carboxamide nitrogen is further modified with a difluoromethyl sulfanyl (–SCF2H) group at the para position.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-16(18)23-12-4-2-11(3-5-12)21-15(22)10-1-6-13-14(9-10)20-8-7-19-13/h1-9,16H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUAAQYLKYPZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.

    Introduction of the Difluoromethylthio Group: The difluoromethylthio group can be introduced via nucleophilic substitution reactions using difluoromethylthiolating agents like difluoromethylthiol chloride.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the quinoxaline derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the difluoromethylthio group.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoromethylthio group and quinoxaline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its difluoromethyl sulfanyl substituent and quinoxaline-carboxamide core. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison of Quinoxaline/Carboxamide Derivatives

Compound Name / CAS No. Core Structure Key Substituents Molecular Formula Molecular Weight Potential Applications
N-{4-[(Difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide Quinoxaline + carboxamide –SCF2H on phenyl ring C16H12F2N4OS 354.36 g/mol Hypothesized anticancer/antimicrobial
Tozasertib (CAS 639089-54-6) Pyrimidine + cyclopropanecarboxamide –S– linkage, 4-methylpiperazine, pyrazole C23H28N8OS 464.59 g/mol Antineoplastic (Aurora kinase inhibitor)
1189580-68-4 Butanamide + indazole Trifluoromethyl, sulfamoyl C20H22F3N5O2S 453.48 g/mol Unspecified (likely kinase modulation)
866018-77-1 Benzamide + cyclopentapyrazole Trifluoromethylphenyl, furan-methyl C28H23F3N4O2 504.51 g/mol Probable kinase or receptor antagonist

Key Observations:

Core Heterocycles: The target compound’s quinoxaline core is distinct from Tozasertib’s pyrimidine or 1189580-68-4’s indazole. Compounds like 866018-77-1 feature fused cyclopentapyrazole systems, which may offer conformational rigidity but lack the electron-deficient character of quinoxaline .

Sulfanyl Substituents: The –SCF2H group in the target compound introduces both lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., Tozasertib’s –S– linkage). In contrast, 1189580-68-4 uses a sulfamoyl (–SO2NH2) group, which is more polar and may reduce cell permeability .

Carboxamide Linkers: The carboxamide in the target compound is directly attached to the quinoxaline ring, whereas Tozasertib employs a cyclopropanecarboxamide. The cyclopropane ring in Tozasertib may enhance steric hindrance, affecting target selectivity .

Hypothesized Pharmacological Profiles

While explicit activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Anticancer Potential: Tozasertib’s antineoplastic activity (Aurora kinase inhibition) suggests that the target compound’s quinoxaline-carboxamide scaffold could similarly target kinase ATP-binding pockets. The –SCF2H group may improve blood-brain barrier penetration relative to Tozasertib’s bulkier substituents .
  • Antimicrobial Activity: Quinoxaline derivatives are known to disrupt bacterial DNA gyrase. The difluoromethyl sulfanyl group’s electronegativity might enhance interactions with bacterial enzymes compared to non-halogenated analogs .

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the quinoxaline nucleus : This involves the condensation of 1,2-diamines with diketones under acidic conditions.
  • Introduction of the difluoromethylthio group : This can be achieved through the reaction of a suitable thiol with a difluoromethylating agent.
  • Carboxamide formation : The final step involves the acylation of the amine with an appropriate carboxylic acid derivative.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound.

CompoundCell LineIC50 (µM)Reference
This compoundHCT-1161.9
This compoundMCF-72.3
Doxorubicin (control)HCT-1163.23

The compound demonstrated promising inhibitory effects on cancer cell proliferation, outperforming standard chemotherapeutic agents in specific assays.

2.2 Antiviral Activity

Quinoxaline derivatives have also shown antiviral properties. For instance, compounds similar to this compound were evaluated for their efficacy against HIV and other viral pathogens.

CompoundVirus TypeEC50 (µg/mL)Reference
Quinoxaline derivative (similar structure)HIV-10.15 ± 0.1
Quinoxaline derivative (similar structure)TMV287.1 - 133.0 mg/mL

These findings suggest that quinoxaline derivatives may serve as effective antiviral agents, warranting further investigation into their mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinoxalines are known to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
  • DNA Intercalation : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes.

4. Case Studies

Several case studies have reported on the efficacy of quinoxaline derivatives in preclinical models:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of various quinoxaline derivatives on HCT-116 and MCF-7 cell lines, confirming that this compound exhibited lower IC50 values compared to doxorubicin, indicating superior potency against these cancer types .
  • Antiviral Efficacy Study : Another study focused on the antiviral properties against HIV and TMV, revealing that compounds with similar structures had significant inhibitory effects, suggesting a potential for therapeutic development against viral infections .

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